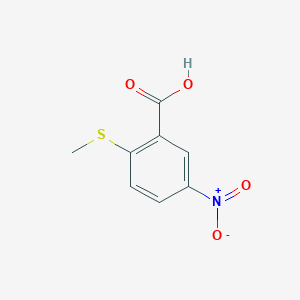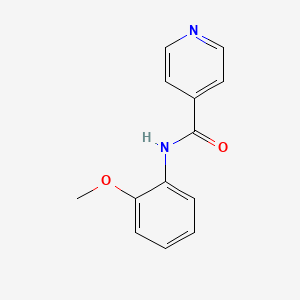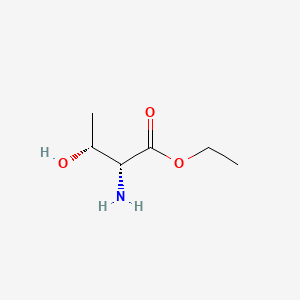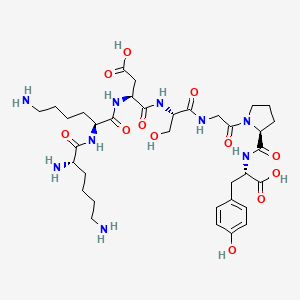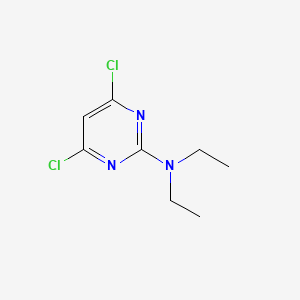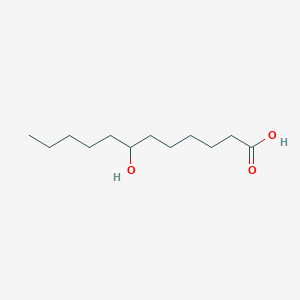
7-Hydroxydodecanoic acid
Übersicht
Beschreibung
7-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with a 12-carbon backbone. This compound is notable for its hydroxyl group located at the seventh carbon position. It is a versatile building block used in various industrial applications, including the production of adhesives, lubricants, and cosmetic intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Hydroxydodecanoic acid can be synthesized through enzymatic biotransformation. One method involves the use of cytochrome P450 monooxygenase from Limnobacter species. This enzyme catalyzes the hydroxylation of dodecanoic acid to produce this compound . The reaction conditions typically include the presence of putidaredoxin and putidaredoxin reductase from Pseudomonas putida, which are essential for electron transfer during the hydroxylation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using whole-cell biotransformations. This involves the use of engineered Escherichia coli strains that express the necessary enzymes for the hydroxylation process. The reaction is optimized by using solid-state powdered substrates instead of substrates dissolved in dimethyl sulfoxide, significantly enhancing the overall reaction yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxydodecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Produces 7-ketododecanoic acid or dodecanedioic acid.
Reduction: Produces 7-hydroxydodecanol.
Substitution: Produces various substituted dodecanoic acids depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
7-Hydroxydodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of bioplastics and high-end polymers.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme assays.
Industry: Utilized in the production of adhesives, lubricants, and cosmetic intermediates.
Wirkmechanismus
The mechanism of action of 7-Hydroxydodecanoic acid involves its interaction with specific enzymes and metabolic pathways. For instance, it acts as a substrate for cytochrome P450 monooxygenases, which catalyze its hydroxylation. The hydroxylation process involves the transfer of electrons from putidaredoxin and putidaredoxin reductase to the cytochrome P450 enzyme, facilitating the incorporation of an oxygen atom into the dodecanoic acid molecule .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxydecanoic acid: A medium-chain hydroxy fatty acid with a 10-carbon backbone.
12-Hydroxydodecanoic acid: Another medium-chain hydroxy fatty acid with a hydroxyl group at the twelfth carbon position.
Uniqueness of 7-Hydroxydodecanoic Acid: this compound is unique due to its specific hydroxylation at the seventh carbon position, which imparts distinct chemical properties and reactivity compared to other hydroxy fatty acids. This unique structure makes it a valuable building block for the synthesis of specialized polymers and bioplastics .
Eigenschaften
IUPAC Name |
7-hydroxydodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWKMHUFFKDAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)
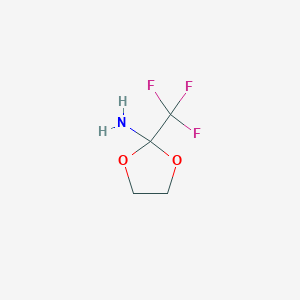

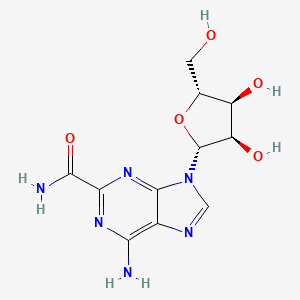
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)
![PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)](/img/structure/B3279909.png)
